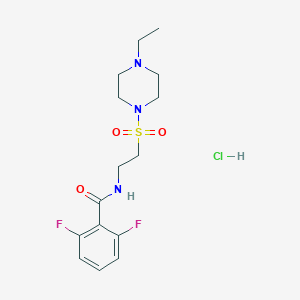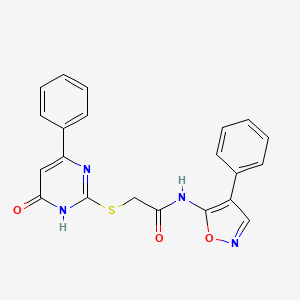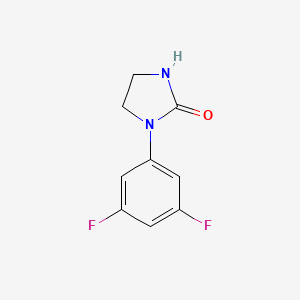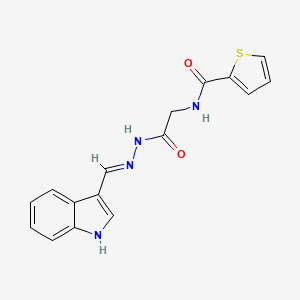
N-(1-(5-环丙基-1H-吡唑-3-基)哌啶-4-基)-2-羟基喹啉-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-hydroxyquinoline-4-carboxamide” is a chemical compound with the molecular formula C14H21F3N4O2S . It has a molecular weight of 366.40 g/mol . This compound is a derivative of 2,4-diaminoquinazoline .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a pyrazole ring, a piperidine ring, and a quinoline ring . The exact 3D conformer and other structural details can be found in databases like PubChem .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 366.40 g/mol and a computed XLogP3-AA value of 2.4 . It has 2 hydrogen bond donors and 8 hydrogen bond acceptors . The compound also has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are both 366.13373159 g/mol . The topological polar surface area of the compound is 86.5 Ų .
科学研究应用
分子相互作用研究
与N-(1-(5-环丙基-1H-吡唑-3-基)哌啶-4-基)-2-羟基喹啉-4-甲酰胺相似的化合物作为拮抗剂的能力已在CB1大麻素受体相互作用的背景下得到研究。通过应用分子轨道方法和构象分析,深入了解了结合相互作用和构效关系,增强了对受体水平拮抗剂活性的理解。这项研究强调了该化合物在药理学建模和药物设计中的潜力,特别是在靶向大麻素受体方面(J. Shim等,2002).
合成和表征
对包含吡唑和其他杂环部分的多氢喹啉骨架的合成、表征和计算机分子对接的研究证明了这些化合物在产生多种具有生物活性的物质方面的效用。这些研究通过提供具有潜在抗菌、抗结核和抗疟疾活性的化合物的新的途径,为更广泛的药物化学领域做出了贡献。新型合成方法的开发丰富了可用于生物学评估和潜在治疗应用的化合物库(Nirav H. Sapariya等,2017).
抗菌和抗癌活性
与N-(1-(5-环丙基-1H-吡唑-3-基)哌啶-4-基)-2-羟基喹啉-4-甲酰胺在结构上相关的杂环甲酰胺的合成和评估突出了对副作用最小的新的抗精神病药物的研究。这些化合物因其对各种受体的亲和力和体内活性而受到测试,体现了对更安全、更有效的精神健康治疗的持续探索。此外,对基于氟喹诺酮的化合物的抗菌和抗癌特性的探索展示了旨在发现新型治疗剂的研究活动的广度(M. H. Norman等,1996).
抗结核特性
对吡嗪酰胺曼尼希碱及其抗结核特性的研究强调了一种针对结核病的集中方法。通过合成和评估这些化合物对结核分枝杆菌的疗效,研究人员为针对这种毁灭性疾病的新疗法的开发做出了贡献。鉴定出对对药物敏感和耐药的结核分枝杆菌菌株均具有显着体外和体内活性的化合物是应对结核病全球挑战的关键一步(D. Sriram等,2006).
作用机制
This compound has been evaluated as a PAK4 inhibitor . PAK4 is a protein kinase involved in various cellular processes, including cell proliferation, migration, and invasion . Therefore, inhibitors of PAK4, like this compound, could potentially have therapeutic applications in conditions where these processes are dysregulated, such as in cancer .
属性
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-20-11-16(15-3-1-2-4-17(15)23-20)21(28)22-14-7-9-26(10-8-14)19-12-18(24-25-19)13-5-6-13/h1-4,11-14H,5-10H2,(H,22,28)(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQWLGBAVDULCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC(=O)NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-hydroxyquinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol](/img/structure/B2611027.png)
![N-[(2-chloropyridin-4-yl)sulfonyl]-2,3,4-trimethoxybenzamide](/img/structure/B2611028.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2611035.png)

![5-(2-Ethoxyethylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2611037.png)
![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B2611038.png)



![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methyl-4-propan-2-ylphenyl)-1,4-diazepane-1-carbothioamide](/img/structure/B2611043.png)

![2-[[1-(Pyridine-4-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2611047.png)